Cas no 67372-96-7 (2-hydroxy-3-(propan-2-yl)benzaldehyde)

2-ヒドロキシ-3-(プロパン-2-イル)ベンズアルデヒドは、芳香族アルデヒド化合物の一種であり、ベンゼン環にヒドロキシル基とイソプロピル基が隣接した構造を有します。この化合物は、有機合成中間体として高い反応性を示し、特に医薬品や香料の合成において有用です。特筆すべきは、その官能基の配置により選択的な反応が可能であり、複雑な分子構築に適している点です。また、比較的安定な物性を示すため、取り扱いが容易であることも利点です。実験室規模から工業的生産まで幅広く応用可能な汎用性の高い化合物です。

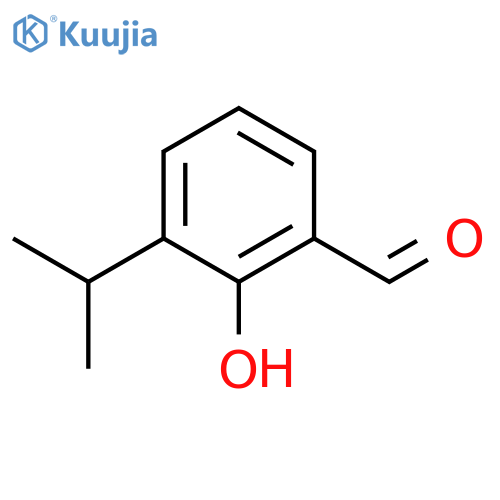

67372-96-7 structure

商品名:2-hydroxy-3-(propan-2-yl)benzaldehyde

2-hydroxy-3-(propan-2-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 2-hydroxy-3-(1-methylethyl)-

- 2-hydroxy-3-propan-2-ylbenzaldehyde

- 2-Hydroxy-3-isopropyl-benzaldehyd

- 2-hydroxy-3-isopropylbenzaldehyde

- 3-ISOPROPYL-2-HYDROXYBENZALDEHYDE

- 3-iso-propylsalicylaldehyde

- 2-hydroxy-3-(propan-2-yl)benzaldehyde

- AKOS006307302

- 67372-96-7

- BS-24780

- E90393

- EN300-1249210

- BP-20513

- Z1198305571

- DTXSID80436308

- ORJQGHNTYRXBJF-UHFFFAOYSA-N

- MB09057

- SCHEMBL310825

- CS-0196292

- MFCD11040457

- XH1031

- DB-127778

- 2-hydroxy-3-(1-Methylethyl)-Benzaldehyde

-

- インチ: InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3

- InChIKey: ORJQGHNTYRXBJF-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC=CC(=C1O)C=O

計算された属性

- せいみつぶんしりょう: 164.08400

- どういたいしつりょう: 164.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.30000

- LogP: 2.32810

2-hydroxy-3-(propan-2-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1249210-0.5g |

2-hydroxy-3-(propan-2-yl)benzaldehyde |

67372-96-7 | 95% | 0.5g |

$188.0 | 2023-07-07 | |

| Enamine | EN300-1249210-0.25g |

2-hydroxy-3-(propan-2-yl)benzaldehyde |

67372-96-7 | 95% | 0.25g |

$119.0 | 2023-07-07 | |

| 1PlusChem | 1P006I8F-500mg |

Benzaldehyde, 2-hydroxy-3-(1-methylethyl)- |

67372-96-7 | 95% | 500mg |

$286.00 | 2023-12-16 | |

| Enamine | EN300-1249210-50mg |

2-hydroxy-3-(propan-2-yl)benzaldehyde |

67372-96-7 | 95.0% | 50mg |

$56.0 | 2023-10-02 | |

| Enamine | EN300-1249210-1000mg |

2-hydroxy-3-(propan-2-yl)benzaldehyde |

67372-96-7 | 95.0% | 1000mg |

$240.0 | 2023-10-02 | |

| Enamine | EN300-1249210-100mg |

2-hydroxy-3-(propan-2-yl)benzaldehyde |

67372-96-7 | 95.0% | 100mg |

$83.0 | 2023-10-02 | |

| Enamine | EN300-1249210-2500mg |

2-hydroxy-3-(propan-2-yl)benzaldehyde |

67372-96-7 | 95.0% | 2500mg |

$420.0 | 2023-10-02 | |

| 1PlusChem | 1P006I8F-50mg |

Benzaldehyde, 2-hydroxy-3-(1-methylethyl)- |

67372-96-7 | 95% | 50mg |

$128.00 | 2023-12-16 | |

| 1PlusChem | 1P006I8F-100mg |

Benzaldehyde, 2-hydroxy-3-(1-methylethyl)- |

67372-96-7 | 95% | 100mg |

$74.00 | 2024-04-22 | |

| 1PlusChem | 1P006I8F-5g |

Benzaldehyde, 2-hydroxy-3-(1-methylethyl)- |

67372-96-7 | 98% | 5g |

$699.00 | 2025-02-21 |

2-hydroxy-3-(propan-2-yl)benzaldehyde 関連文献

-

1. On the chirality of 2-hydroxy-NN-dialkythiobenzamides. Demonstration of three consecutive conformational processesUlf Berg,Jan Sandstr?m,W. Brian Jennings,David Randall J. Chem. Soc. Perkin Trans. 2 1980 949

67372-96-7 (2-hydroxy-3-(propan-2-yl)benzaldehyde) 関連製品

- 24623-65-2(3-Tert-Butyl-2-hydroxybenzaldehyde)

- 1634-36-2(2'-Hydroxy-5'-isopropylacetophenone)

- 69574-07-8(3,5-Diethyl-4-hydroxybenzaldehyde)

- 52411-35-5(5-Ethyl-2-hydroxybenzenecarbaldehyde)

- 66232-34-6(4-tert-Butyl-2-hydroxybenzaldehyde)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67372-96-7)2-hydroxy-3-(propan-2-yl)benzaldehyde

清らかである:99%

はかる:1g

価格 ($):300